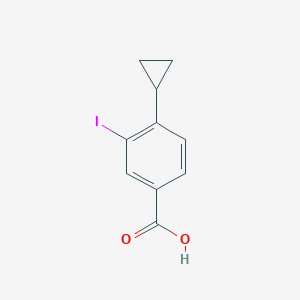

4-Cyclopropyl-3-iodobenzoic acid

Description

Significance of Aryl Halides in Synthetic Chemistry

Aryl halides, which are organic compounds containing a halogen atom directly bonded to an aromatic ring, are fundamental components in synthetic chemistry. chemicalbook.comnih.gov They serve as versatile precursors for creating carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. chemicalbook.com The reactivity of aryl halides is influenced by the nature of the halogen, with iodides being the most reactive. nih.gov This reactivity makes them essential starting materials for synthesizing a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty materials. chemicalbook.comchemicalbook.com Aryl halides are also used as solvents and intermediates in the production of dyes and plastics. chemicalbook.com

Role of Carboxylic Acids as Functional Handles

The carboxylic acid group is one of the most important functional groups in organic chemistry, prized for its utility as a "functional handle." This term refers to its ability to be easily converted into a wide array of other functional groups, such as esters, amides, and acid halides. nih.govresearchgate.net In drug development, the carboxylic acid moiety can enhance a molecule's water solubility and often plays a crucial role in its binding to biological targets by acting as a hydrogen bond donor or acceptor. researchgate.net Furthermore, carboxylic acids can act as directing groups in C-H bond functionalization reactions, allowing for precise modifications at specific positions on a molecule. wiley-vch.de Recent advances in metallaphotoredox catalysis have further expanded their utility, enabling direct functionalization and decarboxylative coupling reactions from the native carboxylic acid. nih.govresearchgate.netresearchgate.net

Overview of Cyclopropyl (B3062369) Moieties in Chemical Scaffolds

The cyclopropyl group, a three-membered carbon ring, is a unique structural motif increasingly incorporated into drug molecules. google.comnih.govchemicalbook.com Its distinct steric and electronic properties impart significant advantages. The rigid, strained triangular structure can lock a molecule into a specific, biologically active conformation, which can lead to enhanced potency and more favorable, entropically driven binding to receptors. The cyclopropyl ring is often used to increase metabolic stability, reduce off-target effects, and improve pharmacokinetic properties such as brain permeability and plasma clearance. google.comnih.govchemicalbook.com It can serve as a rigid linker or as an isosteric replacement for other groups like alkenes, making it a valuable tool for fine-tuning the properties of pharmaceutical compounds. google.com

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVBTTDZXICGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660781 | |

| Record name | 4-Cyclopropyl-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131588-02-7 | |

| Record name | 4-Cyclopropyl-3-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131588-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopropyl-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 4 Cyclopropyl 3 Iodobenzoic Acid

The specific properties of 4-Cyclopropyl-3-iodobenzoic acid are cataloged below. This data is crucial for its application in designing synthetic routes and for predicting its behavior in chemical and biological systems.

| Property | Value |

| CAS Number | 1131588-02-7 |

| Molecular Formula | C₁₀H₉IO₂ |

| Molecular Weight | 288.08 g/mol |

| Boiling Point (Predicted) | 353.1 ± 42.0 °C |

| Density (Predicted) | 1.894 ± 0.06 g/cm³ |

| pKa (Predicted) | 4.06 ± 0.10 |

Synthesis and Reactions of 4 Cyclopropyl 3 Iodobenzoic Acid

While specific, detailed protocols for the synthesis of 4-Cyclopropyl-3-iodobenzoic acid are not extensively published in mainstream literature, its structure suggests plausible synthetic pathways based on established organometallic reactions. A likely approach involves a cross-coupling reaction, where a pre-functionalized benzoic acid derivative is coupled with a cyclopropyl (B3062369) group. For instance, a synthetic route could involve the reaction of a 4-iodo-benzoic acid ester with a cyclopropyl magnesium reagent in the presence of a suitable catalyst.

The reactivity of this compound is dominated by its three key functional groups: the aryl iodide, the carboxylic acid, and the cyclopropyl ring.

Aryl Iodide: The carbon-iodine bond is the most reactive site for cross-coupling reactions. It is an excellent substrate for Suzuki-Miyaura reactions, which couple aryl halides with boronic acids. This makes the compound a valuable building block for creating more complex biaryl structures or for introducing the 4-carboxy-2-cyclopropylphenyl moiety into larger molecules.

Carboxylic Acid: The carboxylic acid group can undergo standard transformations. It can be converted to an ester (esterification), an amide (amidation), or an acid chloride. These reactions are fundamental for integrating the molecule into larger structures, such as in the synthesis of active pharmaceutical ingredients.

Cyclopropyl Ring: The cyclopropyl group is generally stable under many reaction conditions but its electronic properties can influence the reactivity of the adjacent aromatic ring.

Advanced Applications in Medicinal Chemistry and Materials Science

4-Cyclopropyl-3-iodobenzoic Acid as a Synthetic Building Block

As a synthetic intermediate, this compound offers chemists three distinct reaction sites: the carboxylic acid, the carbon-iodine bond, and the aromatic ring itself. This trifunctional nature allows it to serve as a linchpin in the assembly of complex molecular architectures.

The structure of this compound is particularly relevant to the synthesis of kinase inhibitors, a major class of therapeutic agents, especially in oncology. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is a core component of many compounds that inhibit protein kinases. ekb.eg The synthesis of these scaffolds often involves the reaction of a substituted pyrazole (B372694) with a carboxylic acid derivative. researchgate.net In this context, this compound can be used to introduce the cyclopropyl-iodophenyl moiety onto the heterocyclic core, influencing the final compound's potency and selectivity.

The cyclopropyl (B3062369) group is a desirable feature in medicinal chemistry as it can enhance metabolic stability and binding affinity. nih.gov For example, it has been incorporated into selective PI3Kδ inhibitors, which are under investigation for treating inflammatory conditions and certain cancers. nih.govnih.gov The development of such inhibitors often involves building a molecule piece by piece, and a substituted benzoic acid like this compound serves as a key starting material or intermediate for introducing a specific, functionalized aromatic ring. The presence of the iodo group also allows for further modifications via cross-coupling reactions late in the synthetic sequence to build even greater molecular complexity.

Table 1: Potential Drug Scaffolds Derived from this compound

| Drug Scaffold Class | Therapeutic Target(s) | Potential Therapeutic Area(s) |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | Protein Kinases (e.g., Src, Abl) | Oncology, Inflammatory Diseases ekb.egnih.gov |

| Substituted Quinazolines | PI3Kδ | Chronic Obstructive Pulmonary Disease (COPD), Oncology nih.gov |

While the cyclopropyl and benzoic acid motifs are common in agrochemical design, specific, publicly documented examples detailing the use of this compound as a direct precursor in the synthesis of commercial pesticides or herbicides are not prevalent in the reviewed literature. However, its structural features make it a plausible candidate for such applications. The carboxylic acid can be converted to esters or amides, common functional groups in agrochemicals, while the cyclopropyl group can confer favorable properties such as increased potency or altered environmental persistence.

The field of materials science leverages unique molecular building blocks to create substances with tailored electronic and photophysical properties. Halogenated benzoic acids are used as precursors in the synthesis of functional materials. Research has shown that related 2-halobenzoic acids can be used to construct complex, ring-fused heterocyclic systems that exhibit strong fluorescence. acs.org These polycyclic aromatic products have potential applications as fluorescent molecular scaffolds. acs.org

The rigid structure of this compound, combined with the heavy iodine atom, could be exploited in the design of novel organic materials. The carbon-iodine bond is a versatile handle for engaging in palladium-catalyzed cross-coupling reactions, allowing the benzoic acid unit to be integrated into larger conjugated polymer chains or complex aromatic architectures. Such materials could be investigated for use in organic light-emitting diodes (OLEDs) or as sensors, where the fluorescence properties can be tuned by the molecular structure.

Derivatization for Enhanced Functionality

The true synthetic power of this compound lies in the distinct reactivity of its functional groups, which can be modified to enhance the molecule's function for specific advanced applications.

The carboxylic acid group is a prime site for modification to create prodrugs. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. This strategy is often used to improve a drug's solubility, absorption, or distribution. The carboxylic acid of this compound can be converted into an ester or an amide. These modifications can mask the polar carboxylic acid, potentially enhancing the molecule's ability to cross cell membranes. Once inside the body, cellular enzymes like esterases or amidases can cleave the modifying group, releasing the active carboxylic acid-containing drug.

Furthermore, the carboxylic acid provides a reactive handle for bioconjugation, the process of linking a molecule to a larger biological entity like a protein, antibody, or peptide. By activating the carboxylic acid (e.g., converting it to an N-hydroxysuccinimide ester), it can readily react with amine groups on proteins to form stable amide bonds. This approach could be used to attach a therapeutic agent derived from the acid to a targeting antibody, a strategy employed in antibody-drug conjugates (ADCs) for cancer therapy.

The iodine atom on the aromatic ring is a critical feature for developing diagnostic imaging agents. All clinically used iodinated X-ray contrast agents are derivatives of benzoic acid. radiologykey.com The high atomic number of iodine makes it effective at absorbing X-rays. radiologykey.com

More significantly, the stable iodine-127 atom can be replaced with a radioactive isotope of iodine, such as iodine-123 (¹²³I), iodine-124 (¹²⁴I), or iodine-125 (B85253) (¹²⁵I), through a process called radioiodination. acs.orgnih.gov These radioiodinated molecules can be used as radiotracers in nuclear medicine imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).

The synthesis of these agents often involves the radioiodination of a non-radioactive precursor molecule. nih.gov A molecule derived from this compound could be designed to bind to a specific biological target, such as a receptor or enzyme that is overexpressed in a tumor. nih.gov The precursor could then be radiolabeled, and upon injection into a patient, its distribution could be visualized using a SPECT or PET scanner. This provides a non-invasive way to diagnose disease, monitor treatment response, or understand biological processes at the molecular level. Various methods, including electrophilic substitution of a tin or boron precursor or nucleophilic exchange, are well-established for the synthesis of radioiodinated aromatic compounds. acs.org

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be utilized to confirm the identity and structure of 4-Cyclopropyl-3-iodobenzoic acid. In mechanistic studies, NMR can be used to track the transformation of starting materials to products, identify intermediates, and understand the stereochemical and regiochemical outcomes of reactions.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl (B3062369) group and the aromatic ring, as well as the acidic proton of the carboxylic acid group. The coupling patterns and chemical shifts of the aromatic protons would confirm the 1,2,4-trisubstitution pattern on the benzene (B151609) ring.

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclopropyl CH₂ | 0.7 - 1.2 | m | 4H |

| Cyclopropyl CH | 1.9 - 2.5 | m | 1H |

| Aromatic CH | 7.5 - 8.5 | m | 3H |

| Carboxylic Acid OH | > 10 | br s | 1H |

Note: This is a hypothetical data table based on typical chemical shifts for the respective functional groups. Actual experimental values may vary.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carboxyl carbon appearing at a characteristic downfield shift.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 15 - 25 |

| C-I | 90 - 100 |

| Aromatic CH | 125 - 140 |

| C-COOH | 130 - 140 |

| C-Cyclopropyl | 145 - 155 |

| COOH | 165 - 175 |

Note: This is a hypothetical data table based on typical chemical shifts for the respective functional groups. Actual experimental values may vary.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of chemical research, MS is invaluable for monitoring the progress of a reaction by identifying the masses of reactants, intermediates, and products in the reaction mixture.

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental formula (C₁₀H₉IO₂). The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the iodine atom (-I), or the cyclopropyl group (-C₃H₅).

Hypothetical Mass Spectrometry Data for this compound:

| Ion | m/z (amu) | Description |

| [M]⁺ | 288.96 | Molecular Ion |

| [M-COOH]⁺ | 243.96 | Loss of carboxylic acid group |

| [M-I]⁺ | 161.06 | Loss of iodine atom |

| [M-C₃H₅]⁺ | 247.93 | Loss of cyclopropyl group |

Note: This is a hypothetical data table. The relative intensities of the fragments would depend on the ionization technique and energy.

While no public crystal structure data for this compound is available in the Cambridge Structural Database (CSD), such an analysis would be a critical step in its complete characterization, particularly to confirm the regiochemistry of the substituents. In the solid state, it is expected that the carboxylic acid groups would form hydrogen-bonded dimers.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a non-volatile compound like this compound. By using a suitable stationary phase (typically a C18 column) and a mobile phase (often a mixture of acetonitrile (B52724) and water with a small amount of acid like formic acid or trifluoroacetic acid), the compound can be separated from any impurities.

The purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A typical HPLC analysis for purity assessment would aim for a purity level of >95% for research applications. Chemical suppliers of this compound often provide HPLC data to certify the purity of their products.

Typical HPLC Parameters for Purity Analysis of this compound:

| Parameter | Value |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on the specific gradient program |

Note: This table represents typical starting conditions for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself is not sufficiently volatile for direct GC-MS analysis due to the high boiling point associated with the carboxylic acid group.

However, GC-MS can be used to analyze volatile derivatives of the compound. For instance, the carboxylic acid can be converted to its methyl ester by reaction with a reagent like diazomethane (B1218177) or by Fischer esterification. This more volatile derivative can then be readily analyzed by GC-MS to confirm its identity and purity. The gas chromatogram would provide the retention time of the derivative, while the mass spectrometer would provide its mass spectrum, confirming its molecular weight and fragmentation pattern. This method is particularly useful for analyzing reaction mixtures where the acid has been converted to an ester or another more volatile functional group.

Future Research Directions and Emerging Trends

Sustainable Synthesis of 4-Cyclopropyl-3-iodobenzoic Acid

Green Chemistry Approaches and Environmentally Benign Methodologies

The development of environmentally friendly methods for synthesizing this compound is a key area of future research. This involves a shift away from traditional synthetic methods that often rely on stoichiometric reagents and harsh reaction conditions. Key green chemistry approaches that are being explored include the use of alternative, safer solvents, and the development of solvent-free reaction conditions. mdpi.comacs.org

One promising trend is the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and seamless scale-up. The continuous synthesis of related compounds, such as 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid, has demonstrated the feasibility and benefits of this approach, suggesting its applicability to the production of this compound. researchgate.net Such methods can lead to higher yields and purity while minimizing the environmental footprint of the synthesis.

Catalytic Systems for Reduced Waste Generation and Enhanced Efficiency

Catalysis is at the heart of green chemistry, and the development of novel catalytic systems is paramount for the sustainable synthesis of this compound. Future research will likely focus on the design and application of highly efficient and recyclable catalysts to minimize waste and improve atom economy.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. However, challenges remain, such as the efficiency and stability of the catalyst, and the generation of metal-containing waste. Research into palladium/norbornene-catalyzed C–H/C–H annulation reactions of 2-halobenzoic acids has shown that while 2-bromobenzoic acids are effective, the corresponding 2-iodobenzoic acids can be prone to decomposition under certain conditions. acs.org This highlights the need for robust catalytic systems that can tolerate the reactivity of the iodo-substituent. Future work will likely involve the development of novel ligands and additives that stabilize the palladium catalyst and prevent unwanted side reactions.

Furthermore, iridium-catalyzed ortho-iodination of benzoic acids presents a promising alternative. acs.org These systems can operate under mild conditions and without the need for additives, offering a more atom-economical and environmentally friendly route to iodinated benzoic acids. acs.org Adapting such catalytic systems for the specific synthesis of this compound could significantly enhance its sustainable production.

Exploration of Novel Reactivity Patterns

Beyond its synthesis, the unique structural features of this compound—namely the strained cyclopropyl (B3062369) ring and the reactive carbon-iodine bond—offer a rich playground for exploring novel chemical transformations.

Unconventional Activation of the Iodide Moiety

The carbon-iodine bond in aryl iodides is a versatile functional group that can be activated in various ways. Future research will delve into unconventional methods to activate the iodide moiety in this compound, moving beyond traditional transition-metal catalysis. acs.org Photoinduced activation of the Ar–I bond is a particularly attractive green approach, as it utilizes light as a traceless reagent. acs.org This can lead to the formation of aryl radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Another area of exploration is the oxidative activation of the aryl iodide to form hypervalent iodine species. nih.gov These compounds are highly reactive and can act as powerful electrophiles or oxidizing agents, enabling a range of transformations that are not accessible with the parent aryl iodide. nih.gov The development of methods to generate and utilize hypervalent iodine derivatives of this compound in situ will open up new avenues for its derivatization.

Cascade and Domino Reactions Incorporating the Cyclopropyl Group

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly desirable for their efficiency and ability to rapidly build molecular complexity. The presence of both a cyclopropyl group and an iodo-substituent in this compound makes it an ideal substrate for the design of novel cascade reactions.

Future research will likely focus on developing Lewis acid-catalyzed cascade reactions that involve the opening of the cyclopropyl ring. The strained three-membered ring can act as a latent reactive species, which upon activation can participate in intramolecular cyclizations or intermolecular additions. For instance, Lewis acid-catalyzed ring-opening/cyclization cascades of cyclopropyl ketones have been shown to produce complex heterocyclic structures. rsc.org Similar strategies could be applied to derivatives of this compound to generate novel polycyclic scaffolds.

Furthermore, palladium-catalyzed queuing cascades involving cyclopropyl building blocks and aryl iodides have been developed to construct seven-membered heterocyclic rings. goettingen-research-online.de The application of such methodologies to this compound could provide access to a diverse range of complex molecules with potential biological activity. Cascade reactions involving 2-substituted benzoic acids have also been reported, further highlighting the potential for developing novel transformations with this scaffold. researchgate.netrsc.org

Advanced Computational Modeling for Predictive Synthesis

The integration of computational chemistry with experimental work is a powerful strategy for accelerating the discovery and optimization of new synthetic methods. Advanced computational modeling can provide valuable insights into reaction mechanisms, predict the feasibility of new transformations, and guide the design of more efficient catalysts and reaction conditions.

For this compound, computational studies can be employed to:

Predict Reaction Outcomes: By modeling the energy profiles of different reaction pathways, it is possible to predict the most likely products of a given reaction and identify potential side reactions. This can save significant experimental time and resources.

Optimize Catalytic Systems: Computational methods can be used to understand the mechanism of catalysis and to design new ligands or catalysts with improved activity, selectivity, and stability.

Elucidate Reactivity Patterns: Modeling the electronic structure and properties of this compound can help to rationalize its observed reactivity and predict its behavior in new chemical transformations.

While specific computational studies on this compound are still emerging, the application of these tools to related benzoic acid derivatives has already demonstrated their predictive power. As computational methods become more sophisticated and accessible, they are expected to play an increasingly important role in guiding the future research directions for this important chemical compound.

Ab Initio and Molecular Dynamics Simulations

Ab initio and molecular dynamics (MD) simulations are set to play a crucial role in elucidating the fundamental properties of this compound. Ab initio calculations, which are based on the principles of quantum mechanics, can provide highly accurate predictions of molecular structures, electronic properties, and reaction energetics. cdnsciencepub.comresearchgate.net For instance, such calculations can be employed to understand the influence of the electron-donating cyclopropyl group and the electron-withdrawing iodo group on the acidity of the carboxylic acid and the reactivity of the aromatic ring. vaia.comnih.gov Studies on substituted benzoic acids have demonstrated that the nature and position of substituents significantly impact their chemical properties, a phenomenon that can be systematically investigated for this compound using computational models. cdnsciencepub.comnih.gov

Molecular dynamics simulations, on the other hand, can offer insights into the dynamic behavior of this compound in different environments. acs.org By simulating the movement of the molecule and its interactions with surrounding solvent molecules or biological macromolecules over time, researchers can predict its conformational preferences, solvation free energies, and binding affinities. This is particularly relevant for understanding its potential biological activity or its behavior in a material matrix. For example, MD simulations could model the interaction of the compound with a protein binding site, providing a basis for rational drug design. acs.org

| Computational Method | Application to this compound | Predicted Outcomes |

| Ab initio Calculations | Geometry optimization, electronic structure analysis, pKa prediction. nih.gov | Understanding substituent effects on acidity and reactivity. cdnsciencepub.comnih.gov |

| Molecular Dynamics | Simulation of behavior in solution or at a biological interface. acs.org | Prediction of conformational dynamics and binding interactions. |

| Fukui Function Analysis | Predicting sites of electrophilic and nucleophilic attack. mdpi.com | Rationalizing regioselectivity in chemical reactions. |

Machine Learning Applications in Reaction Outcome Prediction

The application of machine learning (ML) to chemical synthesis is a rapidly emerging trend that holds immense promise for accelerating the discovery and optimization of reaction pathways. ML models can be trained on large datasets of chemical reactions to predict the outcome of a novel reaction, including the major product and potential byproducts. This approach can significantly reduce the number of experiments required, saving time and resources.

For a molecule like this compound, which possesses multiple reactive sites, ML algorithms could be invaluable. For example, in cross-coupling reactions where the iodo group is targeted, an ML model could predict the optimal catalyst, ligands, and reaction conditions to achieve high yield and selectivity. These models learn from vast amounts of published reaction data to identify complex patterns that may not be immediately obvious to a human chemist. The development of sophisticated molecular representations and neural network architectures is continuously improving the accuracy of these predictions.

Expanding Biological and Material Science Applications

The unique structural motifs of this compound—the cyclopropyl ring, the iodo substituent, and the benzoic acid core—make it a versatile building block for the creation of novel bioactive compounds and functional materials.

Rational Design of New Bioactive Compounds

The principles of rational drug design can be effectively applied to this compound to develop new therapeutic agents. The cyclopropyl group is a "bioisostere" of a phenyl ring or a vinyl group and is known to often enhance metabolic stability, binding affinity, and cell permeability of drug molecules. acs.orgresearchgate.net The iodo group can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. Furthermore, the benzoic acid moiety is a common feature in many drugs and can serve as a key interaction point with a biological receptor. ijcrt.orgresearchgate.net

This compound can serve as a scaffold for the synthesis of a library of derivatives through modifications at the carboxylic acid group or by using the iodo group as a handle for cross-coupling reactions. mdpi.comacs.org These derivatives can then be screened for activity against a variety of biological targets. For instance, substituted benzoic acids have been investigated for a range of biological activities, including as inhibitors of enzymes like dihydrofolate reductase. uef.fi The combination of the cyclopropyl and iodo substituents on the benzoic acid scaffold offers a unique chemical space to explore for novel biological functions. nih.govresearchgate.net

| Structural Feature | Potential Contribution to Bioactivity | Example Application |

| Cyclopropyl Ring | Enhanced metabolic stability, improved binding affinity. acs.orgresearchgate.net | Design of enzyme inhibitors with improved pharmacokinetic profiles. |

| Iodo Group | Halogen bonding, a handle for further functionalization. mdpi.com | Development of ligands with high affinity for protein targets. |

| Benzoic Acid | Key interaction with receptor binding sites, improves solubility. ijcrt.orgresearchgate.net | Design of molecules that mimic natural substrates or ligands. |

Development of Functional Materials with Tailored Properties

The reactivity of the iodo group and the rigid structure of the aromatic ring make this compound an attractive candidate for the development of advanced functional materials. The carbon-iodine bond can be readily transformed through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the incorporation of this molecule into larger polymeric or supramolecular structures. mdpi.comacs.org

For example, polymers containing cyclopropyl groups have been synthesized and shown to possess interesting thermal and mechanical properties. jomardpublishing.comresearchgate.net By incorporating this compound into a polymer backbone, it may be possible to create materials with tailored optical, electronic, or gas permeability properties. The presence of the polar carboxylic acid group could also be exploited to control the self-assembly of these materials or to impart specific surface properties. Furthermore, iodinated aromatic compounds are known to be useful as intermediates in the synthesis of dyes and other organic electronic materials. researchgate.netgoogle.com The unique combination of functionalities in this compound opens up possibilities for creating novel materials with applications in areas such as organic electronics, sensing, and catalysis.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 4-Cyclopropyl-3-iodobenzoic acid?

- Methodological Answer : Employ a combination of 1H/13C NMR to identify cyclopropyl protons (δ 0.6–1.2 ppm) and aromatic protons adjacent to iodine (δ 7.5–8.0 ppm). FT-IR confirms the carboxylic acid group (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C10H9IO2, MW 288.08). Always compare data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .

Q. What purification strategies are recommended for isolating this compound?

- Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate impurities. Recrystallization from ethanol/water mixtures enhances purity. Monitor progress via thin-layer chromatography (TLC) (Rf ~0.3–0.5 in 3:1 hexane/ethyl acetate). For acidic impurities, consider acid-base extraction (e.g., dissolve in NaHCO3, wash with DCM, and re-acidify) .

Q. How can researchers introduce the cyclopropyl group into the benzoic acid backbone?

- Methodological Answer : Optimize Friedel-Crafts alkylation using cyclopropane derivatives (e.g., cyclopropylmethyl chloride) and Lewis acids (AlCl3). Alternatively, employ transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction with diiodomethane and a zinc-copper couple). Validate regioselectivity via X-ray crystallography or NOESY NMR .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic properties of this compound in cross-coupling reactions?

- Methodological Answer : The iodine acts as an electron-withdrawing group , activating the aryl ring for Suzuki-Miyaura coupling . Use DFT calculations (e.g., Gaussian09) to map electron density and predict reactivity. Experimentally, test coupling efficiency with Pd(PPh3)4 catalysts and arylboronic acids under inert conditions. Compare results with non-iodinated analogs to isolate substituent effects .

Q. What strategies mitigate instability of this compound under ambient conditions?

- Methodological Answer : Store the compound in dark, anhydrous environments (argon atmosphere) to prevent iododeboronation or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical pathways. Report batch-specific stability in supplementary data .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., cyclooxygenase-2). Train QSAR models on datasets of benzoic acid analogs to correlate substituents (cyclopropyl, iodine) with bioactivity. Validate predictions via in vitro assays (e.g., IC50 measurements) .

Q. How should researchers resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer : Replicate protocols with controlled variables (e.g., catalyst loading, reaction time). Use design of experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity). Cross-validate results with isotopic labeling (e.g., 13C-I) to trace reaction pathways. Publish raw data and statistical analyses to enhance reproducibility .

Data Presentation Guidelines

- Tabulate spectroscopic data (e.g., NMR shifts, IR peaks) alongside computational predictions for transparency .

- Use Schemes/Figures to illustrate synthetic pathways and electronic effects of substituents .

- Avoid redundant data; highlight key findings (e.g., coupling efficiency vs. steric hindrance) in bulleted summaries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.